molecular formula C10H16N4O3 B021353 cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol CAS No. 105027-77-8

cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol

Katalognummer B021353
CAS-Nummer: 105027-77-8
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: VKUQQJFQNDTATQ-XOIHQXTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in cancer treatment. This compound is commonly referred to as RSU-1069, and it is a hypoxic cell radiosensitizer. RSU-1069 has been shown to selectively target cancer cells, making it a promising tool for cancer treatment.

Wirkmechanismus

RSU-1069 acts as a hypoxic cell radiosensitizer by selectively targeting hypoxic cancer cells. Hypoxic cancer cells are resistant to traditional cancer treatments because they lack oxygen, which is necessary for radiation therapy and chemotherapy to be effective. RSU-1069 works by binding to the DNA of hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death.

Biochemische Und Physiologische Effekte

RSU-1069 has been shown to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic cancer cells, which leads to the formation of free radicals and subsequent cell death. RSU-1069 has also been shown to have a low toxicity profile, making it a promising tool for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of RSU-1069 is its selective targeting of hypoxic cancer cells. This makes it a promising tool for cancer treatment, as it has the potential to be more effective than traditional cancer treatments. However, RSU-1069 also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, RSU-1069 is not currently approved for use in humans, so further research is needed to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for research on RSU-1069. One area of research is the development of more effective hypoxic cell radiosensitizers. Another area of research is the development of new methods for delivering RSU-1069 to cancer cells. Additionally, more research is needed to determine the safety and efficacy of RSU-1069 in humans. Overall, RSU-1069 has the potential to be a promising tool for cancer treatment, and further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of RSU-1069 involves several steps. The first step is the preparation of 2-nitroimidazole, which is then treated with 2,3-dimethyl-1-aziridinecarboxylic acid to form the aziridine derivative. The aziridine derivative is then converted to RSU-1069 by reacting it with ethanolamine. The final product is obtained through crystallization.

Wissenschaftliche Forschungsanwendungen

RSU-1069 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target hypoxic cancer cells, which are resistant to traditional cancer treatments such as radiation therapy and chemotherapy. RSU-1069 works by binding to the DNA of cancer cells, which leads to the formation of free radicals and subsequent cell death.

Eigenschaften

CAS-Nummer

105027-77-8

Produktname

cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol

Molekularformel

C10H16N4O3

Molekulargewicht

240.26 g/mol

IUPAC-Name

1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13?

InChI-Schlüssel

VKUQQJFQNDTATQ-XOIHQXTHSA-N

Isomerische SMILES

C[C@@H]1[C@@H](N1CC(CN2C=CN=C2[N+](=O)[O-])O)C

SMILES

CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C

Kanonische SMILES

CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C

Synonyme

1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol
RSU 1164
RSU 1164, (cis)-isomer
RSU 1164, (trans)-isomer
RSU 1165
RSU-1164
RSU-1165

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.